molecular formula C20H19N5O3 B11030933 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11030933
M. Wt: 377.4 g/mol
InChI Key: GTELGORJHAKQOL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a dihydroisoquinoline core fused with a triazolo[4,3-a]pyridine moiety. The structure includes a methoxyethyl substituent at the 2-position of the isoquinoline ring and a carboxamide linkage connecting the triazolopyridine methyl group. This design combines structural motifs associated with bioactivity, such as the triazolopyridine system (known for kinase inhibition) and the isoquinoline scaffold (linked to anti-inflammatory and anticancer properties). The methoxyethyl group may enhance solubility, while the carboxamide bridge likely facilitates target binding through hydrogen bonding.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-28-11-10-24-13-16(14-6-2-3-7-15(14)20(24)27)19(26)21-12-18-23-22-17-8-4-5-9-25(17)18/h2-9,13H,10-12H2,1H3,(H,21,26)

InChI Key

GTELGORJHAKQOL-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the [1,2,4]triazolo[4,3-a]pyridine core, which can be synthesized via cyclization reactions involving hydrazinylpyridines and chloroethynylphosphonates . The isoquinoline moiety is then introduced through a series of condensation and cyclization reactions, often involving intermediates such as 2-methoxyethylamine and various carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxyethyl group or the isoquinoline ring, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group might yield a carboxylic acid, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s dihydroisoquinoline-triazolopyridine core distinguishes it from analogs in the literature:

  • Benzothiazole Derivatives (): Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) feature a benzothiazole ring fused with a thiazolidinone group.
  • Imidazopyridine Derivatives () : Patent claims include imidazo[1,2-a]pyridine-3-carboxamides (e.g., compound I and II). While sharing a carboxamide linkage, the imidazopyridine core has distinct electronic properties compared to triazolopyridine, affecting π-π stacking and binding affinity .

Carboxamide Linkage and Bioactivity

The carboxamide group is a common pharmacophore across compared compounds:

  • Target Compound: Connects triazolopyridine and isoquinoline, enabling dual interactions with enzymatic pockets.
  • Compounds: Carboxamide links benzothiazole to thiazolidinone, a motif associated with antimicrobial and anti-inflammatory activity .
  • Compounds : Carboxamide in imidazopyridine derivatives may target kinases or GPCRs, similar to triazolopyridine systems .

Patent Landscape and Functional Group Optimization

highlights substituent variations on the thiazolidinone ring (e.g., 4-hydroxy-3-methoxyphenyl in compound II), emphasizing the role of polar groups in modulating activity. The target compound’s triazolopyridine methyl group and methoxyethyl chain could offer a balance between solubility and target engagement, though direct biological data is lacking.

Biological Activity

2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with promising biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly its role as a kinase inhibitor in cancer therapy.

Chemical Structure and Properties

The compound features a dihydroisoquinoline core linked to a triazolo-pyridine moiety. Its molecular formula is C20H19N5O3C_{20}H_{19}N_{5}O_{3} with a molecular weight of approximately 391.4 g/mol. The unique combination of functional groups enhances its potential bioactivity and therapeutic applications.

Property Value
Molecular FormulaC20H19N5O3
Molecular Weight391.4 g/mol
CAS Number1374539-38-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include hydrazines and carboxylic acids under controlled conditions to optimize yields. Industrial methods may employ continuous flow synthesis or automated parallel synthesis to ensure high purity and yield.

Kinase Inhibition

The primary biological activity of 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is its role as a c-Met kinase inhibitor . c-Met is involved in various signaling pathways linked to cancer progression. Inhibition of this kinase suggests significant potential for treating tumors that express high levels of c-Met.

Antitumor Activity

Studies have demonstrated the compound's efficacy in inhibiting cell proliferation across several cancer cell lines. For example:

  • A549 (lung cancer) : Significant reduction in cell viability was observed.
  • MCF-7 (breast cancer) : Dose-dependent assays indicated potent anti-tumor activity.
  • HeLa (cervical cancer) : The compound induced apoptosis and disrupted cell cycle progression.

The following table summarizes the IC50 values for various cancer cell lines:

Cell Line IC50 Value (µM) Effect
A54925.0 ± 3.0Inhibition of proliferation
MCF-730.5 ± 2.5Induction of apoptosis
HeLa28.0 ± 1.8Disruption of cell cycle

The mechanism by which this compound exerts its antitumor effects involves the following pathways:

  • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.
  • Cell Cycle Disruption : It interferes with key checkpoints in the cell cycle, preventing tumor cells from proliferating effectively.
  • Inhibition of Signaling Pathways : By targeting c-Met kinase, the compound disrupts downstream signaling that promotes tumor growth and survival.

Case Studies

Recent research has focused on the compound's potential in clinical settings:

  • Study on MDA-MB-231 Cells : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against triple-negative breast cancer cells with an IC50 value of 39.2 ± 1.7 µM .
  • Molecular Docking Studies : In silico modeling suggested that the compound binds effectively to c-Met and other kinases involved in cancer signaling pathways .

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